methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole ring system, along with the chlorobenzamido and carboxylate groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate typically involves the reaction of methyl anthranilate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized with 2-aminothiophenol under reflux conditions to form the benzothiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorobenzamido)benzoate
- Methyl 2-(4-chlorobenzamido)-4-methylpentanoate
- Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate is unique due to the presence of the benzothiazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 819076-91-0) is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H10ClN1O3S1
- Molecular Weight : 273.73 g/mol
- CAS Number : 819076-91-0
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20–25 | |
Bacillus subtilis | 15–20 | |
Candida albicans | 20–25 | |
Escherichia coli | 15–20 |
The compound has been particularly effective against Gram-positive bacteria and certain fungal pathogens, suggesting its potential as an antimicrobial agent in clinical settings.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce inflammation markers significantly.
Case Study Example :
A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of benzothiazole exhibited a dose-dependent reduction in edema, suggesting a mechanism that could be explored for treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
Table 2: Anticancer Activity
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (liver cancer) | 10.8 | |
HeLa (cervical cancer) | 11.8 | |
MCF7 (breast cancer) | 10.4 |
These findings indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and tumor progression. It acts as a mechanism-based inhibitor for several key enzymes, including:
- Monoamine oxidase
- Heat shock protein 90
- c-Jun N-terminal kinases
These interactions are crucial for its effectiveness as both an anti-inflammatory and anticancer agent .
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJCLPNQGHZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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